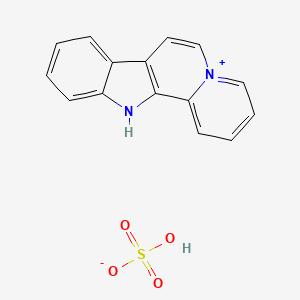

De-ethylflavopereirine sulfate

Description

Significance of De-ethylflavopereirine Sulfate (B86663) in Biomedical Research

The primary significance of De-ethylflavopereirine sulfate in biomedical research lies in its potential as a selective anti-cancer agent. googleapis.com Research suggests that it targets the altered DNA structure characteristic of cancer cells, potentially offering a broad-spectrum anti-cancer effect. googleapis.com This proposed mechanism suggests that the compound may be effective against a variety of cancers, as these structural DNA alterations are a common feature of malignant cells. googleapis.com Preclinical studies have shown its potential in treating solid tumors and reducing the risk of cancer recurrence. googleapis.com

Historical Context of Flavopereirine (B1672761) Alkaloid Research

The study of this compound is built upon a foundation of research into flavopereirine alkaloids, which are naturally derived from plants of the Geissospermum genus, particularly Geissospermum vellosii. semanticscholar.orgjove.com The bark of this plant, known as "pau-pereira," has a long history of use in traditional medicine for various ailments. semanticscholar.orgfiocruz.br

Chemical investigations into Geissospermum species began in the late 19th century. semanticscholar.org Flavopereirine, a β-carboline alkaloid, was isolated and its structure elucidated in the mid-20th century. fiocruz.br Over the years, research has revealed a range of biological activities for flavopereirine and related alkaloids, including anti-plasmodial, anti-leishmanial, and anti-cancer properties. jove.comnih.govmdpi.com These findings have spurred further investigation into synthetic derivatives like this compound, with the aim of optimizing certain properties for therapeutic research. googleapis.com

Overview of Current Academic Research Trajectories for this compound

Current research on this compound is heavily focused on its potential as a chemotherapeutic agent. googleapis.com Preclinical in vivo studies have concentrated on its efficacy against pancreatic and colon cancer models. googleapis.com Research has also indicated that the compound may be effective in destroying cancer stem cells, which are implicated in cancer recurrence. googleapis.com

A key area of investigation is the compound's unique proposed mechanism of action, which involves targeting the destabilized DNA of cancer cells. googleapis.com This is a departure from many targeted therapies that focus on specific mutated proteins. googleapis.com Research is also exploring its potential use in combination with other chemotherapeutic agents, such as gemcitabine (B846), where it has shown a synergistic cytotoxic effect on pancreatic cancer cell lines. googleapis.com Furthermore, its potential role in treating chronic inflammation is also being considered. googleapis.com

Research Findings on De-ethylflavopereirine

Detailed research has provided insights into the synthesis, characterization, and biological activity of De-ethylflavopereirine.

Synthesis and Characterization

The synthesis of De-ethylflavopereirine has been described in a multi-step process, which can be optionally followed by the generation of the sulfate salt. googleapis.com The structure and purity of the synthetic compound have been confirmed using various analytical techniques. googleapis.com

Table 1: Analytical Characterization of Synthetic De-ethylflavopereirine

| Analytical Method | Result |

| Ultraviolet (UV) Absorption Spectrometry | Characteristic absorption spectrum confirmed the compound's identity. googleapis.com |

| High-Performance Liquid Chromatography (HPLC) | Purity of the desired product was determined to be greater than 97%. googleapis.com |

| Mass Spectrometry (MS) | A single prominent peak at m/z = 219.3 corresponded to the desired product. googleapis.com |

This table is generated based on data from the provided text.

Preclinical In Vitro and In Vivo Data

Preclinical studies have demonstrated the anti-cancer potential of De-ethylflavopereirine in various cancer models.

Table 2: Preclinical Data for De-ethylflavopereirine

| Study Type | Cancer Model | Key Findings |

| In Vitro | Pancreatic Cancer Cell Lines (MIA PaCa, PANC-1, AsPc, BxPc) | Showed synergistic cytotoxic effect when combined with gemcitabine, achieving close to 100% cytotoxicity. googleapis.com |

| In Vitro | PANC-1 Pancreatic Cancer Cells | Significantly reduced β-catenin levels in the nucleus after 48 hours of treatment. googleapis.com |

| In Vivo | Human Pancreatic Cancer Xenograft (PANC-1) in mice | Shrank tumors significantly, with some instances of complete eradication. Inhibited the appearance of metastases. googleapis.com |

| In Vivo | Human Colon Cancer Xenograft in mice | Shrank tumors significantly. googleapis.com |

This table is generated based on data from the provided text.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H12N2O4S |

|---|---|

Molecular Weight |

316.3 g/mol |

IUPAC Name |

hydrogen sulfate;12H-indolo[2,3-a]quinolizin-5-ium |

InChI |

InChI=1S/C15H10N2.H2O4S/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13;1-5(2,3)4/h1-10H;(H2,1,2,3,4) |

InChI Key |

WMSFLMJVGUESEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=[N+]4C=C3.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of De Ethylflavopereirine Sulfate

Total Synthesis of De-ethylflavopereirine

Precursor Selection and Initial Reactions

The synthesis begins with tryptamine (B22526) (1) as the starting material. googleapis.com Tryptamine is a common precursor in the synthesis of various indole (B1671886) alkaloids due to its inherent indole structure. The initial step involves the protection of the primary amine group of tryptamine. This is typically achieved through acetylation using acetic anhydride, which converts the amine into an acetamide (B32628), yielding N-[2-(1H-indol-3-yl)-ethyl]-acetamide (2). googleapis.com This protection is crucial for directing the subsequent cyclization reaction.

Indole Ring System Formation

The core indole structure is already present in the starting material, tryptamine. The key transformation in this phase is the formation of the β-carboline system, which constitutes a significant portion of the final quinolizinium (B1208727) core. This is accomplished through a Bischler-Napieralski-type cyclization reaction. The acetylated tryptamine (2) is treated with a dehydrating agent, such as phosphoryl chloride, to induce the cyclization of the ethylamine (B1201723) side chain onto the indole ring. googleapis.com This reaction forms the 1-methyl-4,9-dihydro-3H-β-carboline (3), establishing the foundational tricyclic framework of the target molecule.

Quinolizine Ring System Construction

With the β-carboline intermediate (3) in hand, the next stage focuses on the construction of the fourth ring (Ring D) to form the quinolizine system. This is achieved through a C-N coupling reaction. The intermediate (3) is reacted with a suitable dielectrophile, such as 1,2-dibromopropane (B165211), to bridge the nitrogen atom of the β-carboline with the C4 position. googleapis.com This annulation reaction results in the formation of the tetracyclic quinolizinium salt, specifically 2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ylium perchlorate (B79767) salt (4). googleapis.com

Oxidation Reactions for Final De-ethylflavopereirine Formation

The final step in the synthesis of de-ethylflavopereirine (5) is the aromatization of the newly formed quinolizine ring system. This is accomplished through a dehydrogenation reaction. The hexahydro-indolo[2,3-a]quinolizin-5-ylium salt (4) is subjected to oxidation, for which a common and effective method is catalytic dehydrogenation using 10% palladium on carbon (Pd/C). googleapis.com This oxidation process removes several hydrogen atoms, leading to the formation of the fully aromatic 12H-indolo[2,3-a]quinolizin-5-ylium cation, which is the core structure of de-ethylflavopereirine (5). googleapis.com The purity of the synthesized de-ethylflavopereirine has been confirmed to be greater than 97% through techniques such as high-performance liquid chromatography (HPLC) and its structure verified by mass spectrometry and UV absorption spectrometry. googleapis.com

Generation of De-ethylflavopereirine Sulfate (B86663) Salt

For practical applications, the synthesized de-ethylflavopereirine is often converted into its sulfate salt (6). This salt form is preferred due to its stability and enhanced water solubility. googleapis.com The conversion is a straightforward acid-base reaction. De-ethylflavopereirine (5) is treated with sulfuric acid in a suitable solvent, such as methanol. googleapis.com This process protonates the molecule, and the sulfate anion acts as the counter-ion, resulting in the formation of 12H-indolo[2,3-a]quinolizin-5-ylium sulfate (6). googleapis.com

Design and Synthesis of De-ethylflavopereirine Analogues and Derivatives

The development of novel analogues and derivatives of de-ethylflavopereirine is a key area of research aimed at optimizing its chemical and therapeutic properties. This process involves both the rational design of new molecular structures and the development of efficient synthetic methodologies to produce these novel congeners.

Rational Design Principles for Structural Modification

The rational design of de-ethylflavopereirine analogues is guided by established principles of medicinal chemistry, aiming to enhance desired characteristics while minimizing potential liabilities. While specific design strategies for this compound are not extensively detailed in public literature, general principles can be applied to its known structure.

The core scaffold of de-ethylflavopereirine, a 12H-indolo[2,3-a]quinolizin-5-ylium salt, presents several opportunities for structural modification. Key strategies in the rational design of derivatives would likely focus on:

Substitution on the Aromatic Rings: The indole and quinoline (B57606) ring systems possess multiple sites where substituents could be introduced. The addition of electron-donating or electron-withdrawing groups, halogens, or alkyl chains could influence the molecule's electronic distribution, lipophilicity, and steric profile. These changes can impact receptor binding, membrane permeability, and metabolic stability.

Modification of the Quinolizinium Core: Alterations to the central ring system, such as saturation or dearomatization of specific rings, could lead to significant changes in the three-dimensional shape of the molecule. This could influence its interaction with biological targets.

Bioisosteric Replacement: Key functional groups or ring systems could be replaced with bioisosteres to modulate the compound's properties. For example, the indole nitrogen could be replaced, or the entire indole moiety could be swapped for a different heterocyclic system to explore alternative binding modes or improve pharmacokinetic parameters.

Prodrug Strategies: To enhance properties such as solubility or targeted delivery, derivatives could be designed as prodrugs. This would involve the attachment of a labile chemical group that is cleaved in vivo to release the active de-ethylflavopereirine.

Synthetic Routes to Novel Congeners

The synthesis of de-ethylflavopereirine and its sulfate salt has been described, providing a foundational route that can be adapted for the creation of novel derivatives. googleapis.com The established synthesis begins with readily available starting materials and proceeds through several key steps.

A described synthesis of de-ethylflavopereirine proceeds as follows: googleapis.com

Acetylation of Tryptamine: The synthesis starts with the acetylation of the amine group of tryptamine using acetic anhydride. This step yields N-[2-(1H-indol-3-yl)-ethyl]-acetamide.

Cyclization: The resulting acetamide undergoes a cyclization reaction mediated by phosphoryl chloride to form 1-methyl-4,9-dihydro-3H-β-carboline.

Annulation: A C-N coupling reaction with 1,2-dibromopropane is then used to introduce the D ring, forming the tetracyclic 2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ylium perchlorate salt.

Oxidation: Subsequent oxidation reactions, for example using 10% Palladium on carbon (Pd/C), lead to the formation of the aromatic de-ethylflavopereirine.

Salt Formation: The final de-ethylflavopereirine can be converted to its sulfate salt by treatment with sulfuric acid in methanol. googleapis.com

This synthetic pathway provides a versatile template for generating analogues. By substituting the initial tryptamine or the acylating and coupling agents, a wide array of derivatives can be accessed. For instance, using substituted tryptamines in the initial step would lead to derivatives with modifications on the indole ring system. Similarly, employing different dihaloalkanes in the annulation step could alter the size and substitution pattern of the D ring.

The purity of the synthesized de-ethylflavopereirine can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), with purities greater than 97% being achievable. googleapis.com The identity of the compound is confirmed through methods like mass spectrometry (MS), where a prominent peak at m/z = 219.3 corresponds to the desired product, and by its characteristic ultraviolet (UV) absorption spectrum. googleapis.com

Table of Synthetic Intermediates and Reagents:

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | Tryptamine | Acetic anhydride | N-[2-(1H-indol-3-yl)-ethyl]-acetamide |

| 2 | N-[2-(1H-indol-3-yl)-ethyl]-acetamide | Phosphoryl chloride | 1-methyl-4,9-dihydro-3H-β-carboline |

| 3 | 1-methyl-4,9-dihydro-3H-β-carboline | 1,2-dibromopropane | 2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ylium perchlorate salt |

| 4 | 2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ylium perchlorate salt | 10% Pd/C | De-ethylflavopereirine |

| 5 | De-ethylflavopereirine | Methanol/Sulfuric acid | De-ethylflavopereirine sulfate |

Molecular and Cellular Mechanisms of Action of De Ethylflavopereirine Sulfate

Modulation of Cellular Proliferation Pathways

By interacting with destabilized DNA, De-ethylflavopereirine sulfate (B86663) can effectively modulate cellular proliferation, a hallmark of cancer. googleapis.com

De-ethylflavopereirine is proposed to act at an early stage of carcinogenesis by blocking the proliferation of cells that exhibit DNA destabilization. googleapis.com By targeting cells with this damaged DNA, the compound can induce apoptosis (programmed cell death), thereby delaying or reducing the rate of tumor formation. googleapis.com This early intervention in the process of cancer development is a critical aspect of its mechanism. googleapis.com

Mechanisms of Cancer Stem Cell Eradication

Cancer stem cells (CSCs) are a subpopulation of tumor cells endowed with the ability to self-renew and differentiate, driving tumor initiation, metastasis, and resistance to conventional therapies. nih.govnih.govfrontiersin.org De-ethylflavopereirine has demonstrated the ability to destroy these critical cells, offering a potential solution to the problem of cancer recurrence. googleapis.com

One of the key mechanisms by which De-ethylflavopereirine is thought to eradicate CSCs is through its interaction with the Wnt/β-catenin signaling pathway. oncotarget.comnih.govnih.gov This pathway is crucial for embryonic development and tissue homeostasis, but its aberrant activation is a hallmark of many cancers, contributing to the maintenance of CSC populations. oncotarget.comnih.govnih.gov Research indicates that after 48 hours of treatment, De-ethylflavopereirine significantly reduces the levels of β-catenin within the nucleus of pancreatic cancer cells. googleapis.com By preventing the nuclear accumulation of β-catenin, the compound effectively inhibits the transcription of target genes that are vital for CSC proliferation and survival. oncotarget.com

The physical and chemical properties of cancer cell DNA, which is often destabilized due to mutations and oxidative stress, present another target for De-ethylflavopereirine. googleapis.com It is proposed that the planar structure of De-ethylflavopereirine allows it to interact with the altered DNA of cancer cells, potentially through stacking interactions. googleapis.com This targeted approach is believed to spare healthy cells with normal DNA structure, which may explain the compound's observed low toxicity in preclinical studies. googleapis.com By specifically targeting this fundamental vulnerability in cancer cells, including CSCs, De-ethylflavopereirine can block their proliferation at an early stage of carcinogenesis. googleapis.com

Preclinical studies have provided evidence of De-ethylflavopereirine's efficacy against CSCs. In vitro experiments using an anchorage-independent colony formation assay, which assesses the long-term survival of tumorigenic cells, showed that De-ethylflavopereirine completely inhibited the formation of colonies from PANC-1 pancreatic cancer cells. googleapis.com This suggests that the compound effectively eliminates the tumorigenic cancer cells that are responsible for sustained growth. googleapis.com

Investigating Potential Enzyme Interactions and Target Identification

The anticancer activity of De-ethylflavopereirine and its broader class of β-carboline alkaloids is linked to their interaction with various cellular enzymes and molecular targets. researchgate.netmdpi.comnih.gov A primary proposed target for De-ethylflavopereirine is the DNA of cancer cells itself. googleapis.com Unlike many targeted therapies that focus on specific mutated proteins, De-ethylflavopereirine is believed to recognize and bind to the physically altered and destabilized structure of DNA characteristic of cancer cells. googleapis.com This interaction is thought to interfere with essential processes like DNA replication, ultimately leading to cell death. researchgate.net

The parent compound, flavopereirine (B1672761), has been shown to inhibit the progression of various cancer cells through mechanisms that likely involve enzyme modulation. researchgate.netnih.govbeljanski.org For instance, studies on colorectal cancer cells revealed that flavopereirine's growth suppression is dependent on the P53 signaling pathway. nih.gov It was found to enhance the expression and phosphorylation of P53, a critical tumor suppressor protein. nih.gov While the direct enzymatic inhibition by De-ethylflavopereirine is still under detailed investigation, the activity of its parent compound suggests that it may influence key kinases and signaling proteins involved in cell cycle regulation and apoptosis.

The broader family of β-carboline alkaloids are known to exert their anticancer effects through multiple mechanisms, including the inhibition of topoisomerases and cyclin-dependent kinases (CDKs). mdpi.com Topoisomerases are crucial enzymes that manage the topological state of DNA during replication and transcription. researchgate.net Their inhibition leads to DNA damage and cell death. researchgate.net CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest. mdpi.com While specific studies on De-ethylflavopereirine's direct inhibition of these enzymes are not yet widely published, its structural similarity to other β-carbolines suggests that these are plausible mechanisms of action that warrant further investigation.

The selection of the sulfate salt of De-ethylflavopereirine is a strategic choice for its development as a therapeutic agent. The sulfate form is noted for its stability and water solubility, which are crucial properties for a drug's formulation and delivery. googleapis.com This formulation ensures that the active compound can be effectively administered and reach its molecular targets within the body.

The following table summarizes the key molecular and cellular interactions of De-ethylflavopereirine sulfate based on available research findings.

| Cellular Component/Pathway | Interaction/Effect of this compound | Potential Consequence | Supporting Evidence |

| Cancer Stem Cells | Eradication | Prevention of tumor recurrence and metastasis | googleapis.com |

| Wnt/β-catenin Pathway | Reduction of nuclear β-catenin levels | Inhibition of CSC self-renewal and proliferation | googleapis.com |

| Cancer Cell DNA | Binds to destabilized DNA structures | Inhibition of DNA replication and proliferation of cancer cells | googleapis.com |

| P53 Signaling Pathway | (Inferred from flavopereirine) Enhanced expression and phosphorylation of P53 | Induction of apoptosis and cell cycle arrest | nih.gov |

| Potential Enzyme Targets | (Inferred from β-carbolines) Inhibition of Topoisomerases and Cyclin-Dependent Kinases | DNA damage, cell cycle arrest, and apoptosis | researchgate.netmdpi.com |

Preclinical Efficacy Studies of De Ethylflavopereirine Sulfate

In Vitro Efficacy in Cancer Cell Line Models

Cell-based assays have shown that de-ethylflavopereirine sulfate (B86663) selectively inhibits the growth of various cancer cells in a dose-dependent manner. googleapis.com The compound appears to induce destruction of cancer cells without harming noncancerous cells. googleapis.com

The efficacy of de-ethylflavopereirine was evaluated in several human ovarian cancer cell lines. Dose-response curves demonstrated the compound's ability to reduce cell viability in OVCAR-5, SHIN-3, and OVCAR-8 cell lines after 48 hours of exposure. googleapis.com In contrast, the normal human epithelial cell line, MRC-5, was used as a control and was less affected. googleapis.com

Table 1: In Vitro Efficacy of De-ethylflavopereirine in Human Ovarian Cancer Cell Lines

De-ethylflavopereirine demonstrated notable activity against human pancreatic cancer cell lines. googleapis.com In studies using MIA PaCa, PANC-1, BxPc-3, and AsPc-1 cell lines, the compound reduced cell viability in a dose-dependent manner over a 48-hour period, as determined by MTT assay. googleapis.com The normal cell line MRC-5 was utilized as a control. googleapis.com Furthermore, the combination of de-ethylflavopereirine with gemcitabine (B846) resulted in a nearly 100% cytotoxic effect on pancreatic cancer cells, even in those with variable resistance to gemcitabine alone. googleapis.com

Table 2: In Vitro Efficacy of De-ethylflavopereirine in Human Pancreatic Cancer Cell Lines

The cytotoxic and anti-proliferative effects of de-ethylflavopereirine were assessed in the human colon cancer cell line HT-29. googleapis.com Following a 72-hour treatment period, the compound demonstrated a dose-dependent inhibition of cell proliferation. googleapis.com

Table 3: In Vitro Efficacy of De-ethylflavopereirine in Human Colon Cancer Cell Lines

In vitro studies on glioblastoma cell lines, including U-87MG, DBTRG-05MG, A172, and AM-38, have been conducted to evaluate the efficacy of de-ethylflavopereirine. googleapis.com The compound was tested for its impact on cell viability and proliferation, with the oral chemotherapy drug temozolomide (B1682018) used as a control. googleapis.com

Table 4: In Vitro Assessment of De-ethylflavopereirine in Glioblastoma Cell Lines

De-ethylflavopereirine has shown potent activity against pancreatic cancer stem cells in vitro. googleapis.com A key indicator of anti-cancer stem cell activity is the inhibition of spheroid formation, which are clusters of cancer cells surrounding a cancer stem cell. googleapis.com The compound significantly inhibited the formation of primary spheroids at a concentration of 5 mM. googleapis.com Furthermore, pre-treatment of PANC-1 cancer stem cells with de-ethylflavopereirine reduced tumor formation. googleapis.com While 100% of untreated PANC-1 cells formed tumors by day 20, only 55% of the treated cells did. googleapis.com The maximum tumor formation rate in the treatment group reached 80% by day 39, which was a highly significant difference compared to the control group. googleapis.com

Assessment in Glioblastoma Cell Lines

In Vivo Efficacy in Preclinical Animal Models

In vivo preclinical studies have primarily focused on pancreatic and colon cancer models. googleapis.com Pharmacokinetic data indicated that de-ethylflavopereirine localizes in the pancreas and colon, supporting its study in relevant animal models for these cancers. googleapis.com In mouse xenograft models using human pancreatic or colon cancer cells, the synthetic compound significantly shrank tumors, with some instances of complete tumor eradication. googleapis.com It also inhibited the development of metastases. googleapis.com

Evaluation in Human Pancreatic Cancer Xenograft Models

The in vivo efficacy of De-ethylflavopereirine sulfate was assessed using an orthotopic xenograft model of human pancreatic cancer. googleapis.com In these studies, PANC-1 human pancreatic cancer cells, which were engineered to express a luciferase gene for imaging, were implanted directly into the pancreas of immunodeficient nude mice. googleapis.com This type of model allows for the study of tumor growth in a more clinically relevant organ environment. dovepress.comnih.gov

The growth of these tumors was monitored over time using live-animal imaging to quantify the luminescence produced by the cancer cells. The study compared a group of mice treated with this compound (n=9) against an untreated control group (n=10). The results demonstrated a significant inhibition of tumor growth in the treated group compared to the untreated group. googleapis.com Notably, the treatment led to the complete abolishment of detectable tumors in 2 out of the 9 treated animals, which were subsequently described as "cured" in the context of the study. googleapis.com

Table 1: Efficacy of this compound in PANC-1 Orthotopic Xenograft Model An interactive data table summarizing the key outcomes from the pancreatic cancer xenograft study.

| Metric | Untreated Control Group | Treated Group | Source |

|---|---|---|---|

| Number of Animals | 10 | 9 | googleapis.com |

| Tumor Growth | Progressive | Significantly Inhibited | googleapis.com |

| Tumor Eradication | 0 of 10 animals | 2 of 9 animals | googleapis.com |

Evaluation in Human Colon Cancer Xenograft Models

Preclinical studies were also designed to evaluate this compound's effectiveness against colon cancer. googleapis.com Pharmacokinetic data indicated that the compound tends to accumulate in the colon, justifying the investigation of its anti-tumor activity in relevant animal models for this cancer type. googleapis.com While in vitro studies showed a dose-dependent cytotoxic effect on the human colon cancer cell line HT-29, the specific outcomes of in vivo human colon cancer xenograft studies are detailed in the available documentation. googleapis.com The focus of the provided in-vivo data is more extensively on pancreatic cancer models. googleapis.com

Inhibition of Metastasis in Animal Models

The potential of this compound to inhibit metastasis is supported by pharmacokinetic studies showing that the compound accumulates and persists not only in the pancreas and colon but also in other organs commonly affected by metastatic disease, such as the lungs, spleen, liver, and ovaries. googleapis.com This distribution suggests that the compound could be effective against cancers in these locations, whether primary or metastatic. googleapis.com However, the available preclinical data focuses primarily on the compound's effect on primary tumor growth, and specific studies detailing the quantitative inhibition of metastatic progression in animal models are not elaborated upon in the source material. googleapis.com

Impact on Cancer Stem Cells in Vivo

The effect of this compound on cancer stem cells (CSCs) was investigated, as this subpopulation of cells is thought to drive tumor initiation, resistance, and recurrence. googleapis.comnih.gov In vitro experiments demonstrated that the compound could significantly inhibit the formation of spheroids, which are clusters of cancer cells that grow around a cancer stem cell. googleapis.com

More importantly, an in vivo study was conducted to assess the compound's impact on the tumor-forming ability of PANC-1 cancer stem cells. In this experiment, PANC-1 cells pre-treated with this compound were inoculated into mice, and the rate of tumor formation was compared to a control group that received untreated cells. googleapis.com The results showed a marked reduction in tumor formation in the treated group. googleapis.com

Table 2: Impact of this compound on Tumor Formation by PANC-1 Cancer Stem Cells An interactive data table showing the percentage of tumor formation over time in mice inoculated with treated vs. untreated cancer stem cells.

| Time Point | Control Group (Untreated Cells) | Treatment Group (Pre-treated Cells) | Statistical Significance (p-value) | Source |

|---|---|---|---|---|

| Day 20 | 100% (20/20 mice) | 55% | <0.001 | googleapis.com |

| Day 39 | 100% | 80% (Maximum rate observed) | <0.001 | googleapis.com |

Synergistic Effects with Established Therapeutic Agents (e.g., Gemcitabine)

The potential for this compound to enhance the efficacy of standard chemotherapeutic agents was evaluated, particularly in combination with Gemcitabine, a common treatment for pancreatic cancer. googleapis.com Studies were conducted on several human pancreatic cancer cell lines, including MIA PaCa, PANC-1, AsPc, and BxPc, some of which exhibit resistance to Gemcitabine when used as a monotherapy. googleapis.com

The research found that while Gemcitabine alone had a limited effect on these resistant cell lines, the combination of Gemcitabine and this compound produced a powerful synergistic effect. googleapis.com This combination resulted in a cytotoxic effect approaching 100% across the tested cell lines, overcoming the resistance observed with Gemcitabine alone. googleapis.com This suggests that this compound could potentially be used to sensitize resistant cancers to existing treatments. googleapis.com

Table 3: Synergistic Cytotoxicity with Gemcitabine in Pancreatic Cancer Cell Lines An interactive data table summarizing the observed effects of combining this compound with Gemcitabine.

| Cell Line | Treatment: Gemcitabine Alone | Treatment: Gemcitabine + De-ethylflavopereirine | Outcome | Source |

|---|---|---|---|---|

| MIA PaCa | Exhibited resistance | ~100% cytotoxicity | Synergistic Effect | googleapis.com |

| PANC-1 | Exhibited resistance | ~100% cytotoxicity | Synergistic Effect | googleapis.com |

| AsPc | Exhibited resistance | ~100% cytotoxicity | Synergistic Effect | googleapis.com |

| BxPc | Exhibited resistance | ~100% cytotoxicity | Synergistic Effect | googleapis.com |

Preclinical Pharmacokinetic and Biodistribution of De Ethylflavopereirine Sulfate

In Vivo Tissue Localization and Accumulation Patterns

Studies have demonstrated that De-ethylflavopereirine sulfate (B86663) exhibits a distinct pattern of tissue distribution following administration.

Pharmacokinetic data have revealed a notable localization of De-ethylflavopereirine in the pancreas and colon. googleapis.com This targeted distribution is significant as it aligns with the preclinical investigation of the compound's efficacy in pancreatic and colon cancer models. googleapis.com The presence of the compound in these specific tissues provides a rationale for its study in relevant animal models of these diseases. googleapis.com

Beyond the pancreas and colon, De-ethylflavopereirine has also been observed to accumulate and persist in several other organs. These include the lung, spleen, kidney, liver, and ovary. googleapis.com The following table summarizes the observed biodistribution.

| Organ | Accumulation and Persistence |

| Pancreas | Observed |

| Colon | Observed |

| Lung | Observed |

| Spleen | Observed |

| Kidney | Observed |

| Liver | Observed |

| Ovary | Observed |

Distribution to Pancreas and Colon

Considerations for Target Organ Engagement and Therapeutic Index

The observed biodistribution of De-ethylflavopereirine sulfate has important implications for its therapeutic potential. The localization of the compound in target organs such as the pancreas and colon suggests a potential for direct engagement with diseased tissues in these locations. googleapis.com This targeted accumulation is a desirable characteristic for a therapeutic agent, as it may enhance efficacy at the site of action.

Structure Activity Relationship Sar Studies of De Ethylflavopereirine Sulfate

Correlating Structural Features with Biological Activity

De-ethylflavopereirine is a tetracyclic indolo[2,3-a]quinolizinium compound. Its planar structure is a critical feature for its biological activity, particularly its ability to interact with DNA. The removal of the ethyl group from its parent compound, flavopereirine (B1672761), is the defining structural modification. This change appears to have a significant impact on the molecule's toxicological profile without compromising its anti-cancer efficacy.

The core indolo[2,3-a]quinolizinium scaffold is essential for its biological function. The aromatic nature of this ring system allows for stacking interactions with the bases of DNA. The positive charge on the quinolizinium (B1208727) nitrogen is also believed to play a crucial role in the electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, further stabilizing the drug-DNA complex.

Systematic SAR studies involving a series of de-ethylflavopereirine derivatives with substitutions at various positions on the aromatic rings are not extensively reported in publicly available literature. However, based on studies of related indoloquinoline compounds, it can be inferred that modifications to the aromatic rings could significantly influence biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups could alter the electronic distribution of the molecule, thereby affecting its DNA binding affinity and specificity. Furthermore, the addition of bulky substituents could introduce steric hindrance, potentially reducing the efficiency of DNA intercalation.

Comparative Analysis with Flavopereirine and Related Analogues

A direct comparison between de-ethylflavopereirine and its parent compound, flavopereirine, reveals a significant improvement in the therapeutic index with the removal of the ethyl group. Research has indicated that de-ethylflavopereirine retains a similar anti-cancer activity to flavopereirine. mirkinepharma.com However, de-ethylflavopereirine exhibits lower toxicity in animal models, suggesting that the ethyl group may contribute to the adverse effects of flavopereirine. mirkinepharma.com This reduction in toxicity for de-ethylflavopereirine is a crucial finding, as it allows for the potential of achieving higher systemic concentrations and a better safety profile in therapeutic applications. ub.edu

The broader class of indolo[2,3-a]quinolizidine alkaloids, to which de-ethylflavopereirine belongs, encompasses a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. ub.edu For example, cryptolepine, an indolo[3,2-b]quinoline alkaloid, demonstrates potent biological activity upon the introduction of a methyl group on the N-5 atom, whereas the unsubstituted core skeleton shows little activity. idexlab.commdpi.com This highlights the significant impact that even small alkyl substitutions can have on the bioactivity of this class of compounds.

Studies on other related indoloquinoline derivatives have shown that the introduction of various functional groups can modulate their biological activities. idexlab.com This underscores the potential for creating a diverse library of de-ethylflavopereirine analogues with a range of potencies and specificities.

| Compound Name | Core Structure | Key Substituent(s) | Reported Biological Activity/Property |

| De-ethylflavopereirine Sulfate (B86663) | Indolo[2,3-a]quinolizinium | None (compared to Flavopereirine) | Retains anti-cancer activity of flavopereirine with reduced toxicity. mirkinepharma.com Targets damaged DNA in cancer cells. ub.edu |

| Flavopereirine | Indolo[2,3-a]quinolizinium | Ethyl group | Anti-cancer activity, but with higher toxicity compared to its de-ethylated analogue. mirkinepharma.com |

| Cryptolepine | Indolo[3,2-b]quinoline | N-5 methyl group | Remarkable and broad-spectrum biological activity. idexlab.commdpi.com |

| Indolo[3,2-b]quinoline (Quindoline) | Indolo[3,2-b]quinoline | None | Little to no biological activity in several systems. idexlab.commdpi.com |

Identification of Key Structural Determinants for DNA Targeting Specificity

The primary mechanism of action for de-ethylflavopereirine is believed to be its interaction with DNA. Specifically, it has been suggested that it targets the altered physical structure of DNA in cancer cells. ub.edu This selectivity for destabilized DNA in malignant cells over the normal DNA in healthy cells may explain its observed low toxicity. ub.edu

The key structural features that determine this DNA targeting specificity include:

Planarity: The flat, aromatic nature of the indolo[2,3-a]quinolizinium ring system is crucial for intercalation, allowing the molecule to slide between the base pairs of the DNA double helix. googleapis.comresearchgate.net This intercalative binding is a common feature among many DNA-targeting anti-cancer agents.

Cationic Charge: The positively charged quinolizinium nitrogen atom facilitates strong electrostatic interactions with the negatively charged phosphate backbone of DNA. This interaction helps to anchor the molecule to the DNA strand.

AT-Rich Sequence Preference: Studies on related indolo[2,3-a]quinolizinium cations have shown a marked preference for binding to AT-rich sequences within the DNA. researchgate.net This preference is likely due to the specific geometry and electronic environment of the AT base pairs, which may offer a more favorable binding pocket for the intercalating molecule. The increase in fluorescence upon binding to DNA is a strong indicator of this intercalative mode of binding. chalmers.se

While the general mechanism of targeting damaged DNA is established, the precise molecular interactions that confer specificity for these altered structures are still an area of active investigation. It is hypothesized that the regions of DNA that are unwound or have a less stable helical structure in cancer cells provide more accessible sites for de-ethylflavopereirine to intercalate.

Rational Design of De-ethylflavopereirine Derivatives for Enhanced Efficacy

The development of new de-ethylflavopereirine derivatives with enhanced efficacy can be approached through rational drug design strategies. google.com These strategies leverage the understanding of the compound's SAR and its mechanism of action to make targeted structural modifications. The goal is to improve properties such as DNA binding affinity, selectivity for cancer cells, and pharmacokinetic profiles.

Potential strategies for the rational design of de-ethylflavopereirine derivatives include:

Substitution on the Aromatic Rings: The systematic addition of various functional groups (e.g., halogens, hydroxyl, methoxy, amino groups) to the aromatic rings of the indolo[2,3-a]quinolizinium scaffold could modulate the molecule's electronic properties and steric profile. This could lead to derivatives with increased DNA binding affinity or altered sequence selectivity. For example, the incorporation of an amino-alkylene amine side chain could enhance DNA intercalation through additional hydrogen bonding with the DNA backbone. mdpi.com

Modification of the Quinolizinium Ring: Alterations to the quinolizinium ring system, while potentially more synthetically challenging, could also be explored. For instance, the introduction of substituents could influence the planarity of the molecule or its interaction with the DNA grooves.

Conjugation with Other Molecules: De-ethylflavopereirine could be conjugated with other molecules, such as cell-penetrating peptides or tumor-targeting ligands, to improve its delivery to cancer cells and enhance its therapeutic window.

Development of Prodrugs: To improve oral bioavailability and reduce potential off-target effects, prodrug strategies could be employed. This would involve modifying the de-ethylflavopereirine molecule in such a way that it is inactive until it reaches the target site, where it is then converted to its active form.

Analytical Methodologies for De Ethylflavopereirine Sulfate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. For De-ethylflavopereirine sulfate (B86663), a combination of Ultraviolet (UV) absorption spectroscopy and mass spectrometry would be essential for confirming its identity and structural features.

Ultraviolet (UV) Absorption Spectroscopy

Ultraviolet (UV) absorption spectroscopy is a fundamental technique used to identify chromophoric systems within a molecule. The parent compound, flavopereirine (B1672761), exhibits a characteristic UV absorption spectrum due to its conjugated β-carboline structure.

Research Findings for Flavopereirine:

Published studies on flavopereirine report distinct absorption maxima (λmax) in its UV spectrum. For instance, in one study, flavopereirine showed absorption peaks at 234.3 nm, 288.8 nm, 346.1 nm, and 385.4 nm. mdpi.com Another source reports λmax values of 238 nm, 294 nm, and 351 nm in ethanol. The extensive π-electron conjugation in the indolo[2,3-a]quinolizinium core is responsible for these characteristic absorptions. unito.itsmolecule.com

Expected Profile for De-ethylflavopereirine Sulfate:

The UV spectrum of this compound is expected to be very similar to that of flavopereirine. The core chromophore, the indolo[2,3-a]quinolizinium system, remains intact. The removal of an ethyl group (de-ethylation) is not anticipated to cause a significant shift in the absorption maxima, as it is an alkyl group and not part of the primary chromophore. Similarly, the addition of a sulfate group, which is not a strong chromophore itself, would likely have a minimal effect on the UV absorption profile. Any minor shifts would be subject to the position of sulfation and the solvent used for analysis.

| Compound | Reported UV Absorption Maxima (λmax) | Solvent |

| Flavopereirine | 234.3, 288.8, 346.1, 385.4 nm | Not specified mdpi.com |

| Flavopereirine | 238, 294, 351 nm | Ethanol smolecule.com |

| This compound (Expected) | Similar to flavopereirine | Dependent on analysis |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Research Findings for Flavopereirine:

For flavopereirine, electrospray ionization mass spectrometry (ESI-MS) has been used for its identification. In positive ion mode, it typically shows a prominent protonated molecular ion [M+H]+. One study identified the [M+H]+ ion for flavopereirine at a mass-to-charge ratio (m/z) of 315.37. mdpi.com High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental formula. acs.org Multistage MS (MSn) experiments can be used to study the fragmentation pathways, which for flavopereirine, involves the complex ring system. unito.it

Expected Profile for this compound:

The analysis of this compound by MS would be crucial for confirming its structure. The molecular weight would be different from flavopereirine due to the de-ethylation and sulfation. Assuming the starting point is flavopereirine (C20H14N2O), de-ethylation (removal of C2H5) and addition of a sulfate group (SO3) would lead to a change in the molecular formula and thus the mass.

A key diagnostic feature in the mass spectrum of a sulfated compound is the presence of characteristic fragment ions. In negative ion mode ESI-MS/MS, a prominent peak at m/z 97, corresponding to the bisulfate ion [HSO4]-, is typically observed. Another common fragment is the loss of SO3 (80 Da) from the molecular ion. These fragments would be strong evidence for the presence of the sulfate group.

| Compound | Ionization Mode | Key Observed Ions (m/z) |

| Flavopereirine | ESI+ | [M+H]+ at 315.37 mdpi.com |

| This compound (Expected) | ESI- | [M-H]-, [HSO4]- at 97, [M-H-SO3]- |

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are essential for separating compounds from complex mixtures and for assessing the purity and concentration of a substance. High-performance liquid chromatography is the method of choice for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone of phytochemical analysis, used for both isolation and analytical quantification.

Research Findings for Flavopereirine:

HPLC, often coupled with a diode-array detector (DAD) for UV-Vis spectral confirmation, has been successfully used to isolate and analyze flavopereirine from plant extracts. mdpi.comnih.gov A common approach involves using a reversed-phase column, such as a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724), often with an acid modifier like formic acid to improve peak shape. unito.it For preparative HPLC to isolate flavopereirine, an isocratic mobile phase of 80% water and 20% acetonitrile has been used with a C18 column. mdpi.comresearchgate.net

Expected Profile for this compound:

The analysis of this compound by HPLC would require modification of the methods used for flavopereirine. The addition of a highly polar sulfate group would significantly decrease its retention time on a standard reversed-phase C18 column. The compound would elute much earlier than its non-sulfated counterpart.

To achieve adequate retention and separation, several strategies could be employed:

Highly Aqueous Mobile Phases: Using a mobile phase with a very low percentage of organic solvent.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of very polar compounds and would likely be the most effective choice for analyzing this compound.

Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of charged analytes like sulfates on a reversed-phase column.

The HPLC method would be coupled with a mass spectrometer (LC-MS) for definitive identification and quantification. researchgate.net

| Compound | HPLC Column Type | Typical Mobile Phase | Detection |

| Flavopereirine | Reversed-Phase C18 | Water/Acetonitrile gradient with 0.1% Formic Acid unito.it | DAD, MS mdpi.comnih.gov |

| This compound (Expected) | HILIC or Reversed-Phase C18 | Acetonitrile/Ammonium Acetate Buffer (HILIC) | MS |

Emerging Research Areas and Therapeutic Potential of De Ethylflavopereirine Sulfate

Role in Modulating Chronic Inflammation and DNA Damage Pathways

De-ethylflavopereirine sulfate (B86663) has been identified as a compound with the potential to treat chronic inflammation. googleapis.com Chronic inflammation is a known risk factor for the development of cancer, as it can lead to DNA damage, genomic instability, and genetic mutations. googleapis.comclevelandclinic.org The therapeutic strategy for De-ethylflavopereirine sulfate involves its administration to subjects in need of treatment for chronic inflammation. googleapis.com By addressing chronic inflammation, the compound may help prevent the onset of cancer. googleapis.com

A key aspect of De-ethylflavopereirine's mechanism is its ability to target altered DNA structures. googleapis.com In cancer cells, the DNA is often in a 'destabilized' or 'disordered' state, characterized by broken hydrogen bonds and other structural abnormalities resulting from long-term exposure to carcinogens and oxidative damage. googleapis.com De-ethylflavopereirine specifically targets these altered DNA structures found in cancer cells, which may explain its broad-spectrum anti-cancer potential. googleapis.com This targeted action is significant because a healthy cell with a normal DNA structure does not present a target for this compound, suggesting a potential for minimal side effects. googleapis.com The compound is thought to interfere with the proliferation of cells at an early stage of DNA destabilization, inducing apoptosis (programmed cell death) in cells with compromised DNA. googleapis.com

Preclinical studies have provided insights into its effects on specific cellular pathways. For instance, in PANC-1 pancreatic cancer cells, De-ethylflavopereirine was shown to significantly reduce the levels of β-catenin in the nucleus after 48 hours of treatment, while cytoplasmic levels remained unaffected. googleapis.com β-catenin is a key component of a signaling pathway often implicated in cancer development.

Potential as a Chemopreventive Agent

The ability of De-ethylflavopereirine to selectively target cells with destabilized DNA underpins its potential as a chemopreventive agent. googleapis.com Carcinogens can induce structural changes in DNA long before a tumor becomes clinically apparent. googleapis.com By targeting these early changes, De-ethylflavopereirine could potentially delay or reduce the rate of tumor formation. googleapis.com

This chemopreventive approach is based on the principle of halting the progression of carcinogenesis at its initial stages. googleapis.commdpi.com The compound's lack of toxicity at high doses in preclinical models suggests that it could be administered to individuals at high risk for developing cancer, such as those with known exposure to mutagens or carcinogens. googleapis.com The development of the cancerous phenotype is preceded by DNA destabilization, which is the specific target of De-ethylflavopereirine. googleapis.com

In vivo preclinical studies have focused on pancreatic and colon cancer, demonstrating that De-ethylflavopereirine can be effective in preventing these cancers. googleapis.com Pharmacokinetic data from these studies have shown that the compound localizes in the pancreas and colon, supporting its use in relevant animal models for these cancers. googleapis.com Furthermore, the compound has been observed to accumulate in other organs such as the lung, spleen, kidney, liver, and ovary, indicating that cancers in these locations could also be potential targets for therapies based on De-ethylflavopereirine. googleapis.com

| Research Finding | Model System | Implication for Chemoprevention |

| Targets altered DNA structures in cancer cells. googleapis.com | In vitro/Cell-based assays | Potential to eliminate precancerous cells before they form tumors. googleapis.com |

| Induces apoptosis in cells with destabilized DNA. googleapis.com | In vitro/Cell-based assays | May prevent the accumulation of genetically damaged cells. googleapis.com |

| Effective in preventing pancreatic and colon cancer. googleapis.com | In vivo animal models | Demonstrates in vivo efficacy as a chemopreventive agent. googleapis.com |

| Accumulates in various organs (pancreas, colon, lung, etc.). googleapis.com | In vivo animal models | Suggests broad-spectrum potential for preventing different types of cancer. googleapis.com |

Future Directions in Preclinical Development and Mechanistic Elucidation

While initial findings are promising, further preclinical development and a deeper understanding of the mechanisms of this compound are necessary. Future research will likely focus on several key areas.

Elucidating the precise molecular interactions between De-ethylflavopereirine and its target, the destabilized DNA, will be crucial. Advanced analytical techniques could be employed to characterize the binding sites and the nature of the chemical interactions. A more detailed understanding of how the compound induces apoptosis in target cells is also needed. This includes identifying the specific apoptotic pathways that are activated and the key molecular players involved.

Further in vivo studies in a wider range of preclinical cancer models are warranted to confirm the broad-spectrum activity suggested by initial studies. googleapis.com These studies should also aim to establish the optimal therapeutic window and explore potential combination therapies with other chemotherapeutic agents. googleapis.com Investigating the compound's effect on the tumor microenvironment, including its influence on immune cells and angiogenesis, could reveal additional therapeutic benefits.

Q & A

Q. What are the standard protocols for synthesizing De-ethylflavopereirine sulfate, and how can purity be validated?

The synthesis involves sequential acetylation, cyclization, and C-N coupling reactions. Key steps include the acetylation of tryptamine with acetic anhydride, POCl₃-mediated cyclization, and Pd/C-catalyzed oxidation. Purity is validated using HPLC (retention time analysis) and UV spectroscopy (characteristic absorption peaks at 240–280 nm) .

Q. What in vitro models are recommended for initial screening of its anticancer activity?

Human pancreatic cancer cell lines (MIA PaCa-2, PANC-1, BxPC-3, and AsPC-1) are widely used. Dose-response curves (0.5–20 μM) assessed via MTT assays over 48 hours provide initial cytotoxicity profiles. Normal human epithelial cells (e.g., MRC-5) serve as controls to evaluate selectivity .

Q. How to design dose-response experiments to assess apoptosis induction?

Use flow cytometry with Annexin V/PI staining after 24–48 hours of treatment. Concentrations ≥10 μM typically induce early apoptosis (transparent bars in flow plots). Include triplicate samples and normalize results to untreated controls to quantify apoptotic fractions .

Q. What analytical techniques confirm the structural integrity of this compound?

Structural validation relies on UV spectroscopy (λmax ~260 nm for the indoloquinoline core) and HPLC (≥95% purity with a defined retention time). Mass spectrometry and NMR further confirm molecular weight and proton environments .

Q. How to ensure reproducibility in synthesizing its sulfate salt form?

After obtaining the free base, dissolve it in methanol and add concentrated sulfuric acid dropwise under stirring. Monitor pH (target ≤2) and precipitate the sulfate salt via rotary evaporation. Characterize crystallinity using X-ray diffraction or DSC .

Advanced Research Questions

Q. How can researchers optimize the C-N coupling reaction in the synthesis of De-ethylflavopereirine to improve yield?

Reaction efficiency depends on catalyst loading (10% Pd/C), solvent polarity, and temperature. Optimize by testing alternative palladium catalysts (e.g., Pd(OAc)₂) or ligands (e.g., PPh₃) in aprotic solvents (DMF or DMSO) at 80–100°C. Monitor intermediates via TLC .

Q. How to address discrepancies in cytotoxicity data across different cancer cell lines?

Variability may arise from differential expression of drug transporters (e.g., ABCG2) or metabolic enzymes. Perform transcriptomic profiling of resistant vs. sensitive lines. Use inhibitors (e.g., Ko143 for ABCG2) to assess transporter-mediated efflux .

Q. What mechanisms underlie its selective toxicity towards cancer stem cells (CSCs)?

De-ethylflavopereirine reduces CD24+/CD44+/EpCAM+ pancreatic CSCs by inhibiting Wnt/β-catenin signaling. Validate via sphere-forming assays and qPCR for stemness markers (Oct4, Nanog). Compare IC₅₀ values between bulk tumor cells and CSC-enriched populations .

Q. What statistical methods are appropriate for analyzing apoptosis data from flow cytometry?

Use Student’s t-test for pairwise comparisons (e.g., treated vs. control) and ANOVA for multi-group analyses. Report means ± SEM (n=3). For non-normal distributions, apply Mann-Whitney U tests. Include Bonferroni correction for multiple comparisons .

Q. How to evaluate its impact on inflammatory pathways in alcohol-induced pancreatic cancer models?

In ethanol-fed murine models, administer De-ethylflavopereirine (1–5 mg/kg/day) orally. Assess serum cytokines (IL-6, TNF-α) via ELISA and histopathological changes (e.g., leukocyte infiltration, fibrosis). Compare NF-κB activation in treated vs. untreated groups using Western blot .

Methodological Notes

- Data Contradictions : Address conflicting results by validating assays across independent labs (e.g., MTT vs. ATP-based viability assays) and standardizing cell culture conditions (e.g., serum concentration, passage number) .

- Experimental Design : Include positive controls (e.g., gemcitabine for pancreatic cancer models) and predefine exclusion criteria for outliers .

- Ethical Compliance : For animal studies, follow ARRIVE guidelines for sample size justification and humane endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.